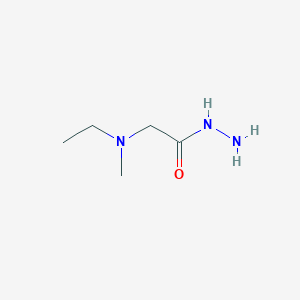

2-(Ethyl(methyl)amino)acetohydrazide

Beschreibung

Significance of Acetohydrazide and N-Substituted Amine Moieties in Organic Synthesis

The acetohydrazide functional group, -C(=O)NHNH₂, is a versatile building block in organic synthesis. It is a derivative of hydrazine (B178648) and exhibits a rich reaction chemistry. wikipedia.org The presence of both a carbonyl group and a hydrazine moiety allows for a variety of transformations. Hydrazides are key precursors for the synthesis of numerous nitrogen-containing heterocyclic compounds, such as pyrazoles, oxadiazoles, and triazoles, which are prominent scaffolds in pharmacologically active molecules. mdpi.commdpi.com The hydrazide group can react with aldehydes and ketones to form stable hydrazones, which are themselves important intermediates and have shown a wide range of biological activities. mdpi.comnih.gov Furthermore, the acetohydrazide moiety can act as a transient directing group in modern synthetic methodologies, such as palladium-catalyzed C-H bond activation, enabling the functionalization of otherwise unreactive positions in a molecule. nih.govnih.govacs.org

N-substituted amines, particularly tertiary amines like the N-ethyl-N-methylamine group present in the target molecule, are ubiquitous in bioactive compounds and pharmaceuticals. The substitution pattern on the nitrogen atom significantly influences the molecule's physical and chemical properties, including its basicity, lipophilicity, and ability to interact with biological targets. lifechempharma.comchemicalbook.com The incorporation of small alkyl groups like methyl and ethyl can fine-tune these properties, which is a critical aspect of drug design and lead optimization. nih.gov These moieties are integral to the structure of many classes of drugs, and their synthesis and reactivity are fundamental topics in medicinal chemistry. chemicalbook.com

Overview of Research Paradigms for Aminoacetohydrazide Scaffolds

The aminoacetohydrazide scaffold, which features an amino group attached to an acetohydrazide backbone, represents a significant area of research in medicinal chemistry. These structures are considered privileged scaffolds because they can be readily modified to generate large libraries of diverse compounds for biological screening. mdpi.com Research into aminoacetohydrazide derivatives has revealed a broad spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and antitumor properties. nih.govmdpi.comrjptonline.org

The general research approach involves the synthesis of a core aminoacetohydrazide intermediate, which is then elaborated through reactions at the terminal hydrazine nitrogen. For instance, condensation with various aldehydes and ketones produces a range of Schiff bases (hydrazones), while cyclization reactions with reagents like carbon disulfide or isothiocyanates can yield oxadiazole or triazole rings, respectively. researchgate.net This modular approach allows for systematic exploration of the structure-activity relationship (SAR), where the effect of different substituents on biological efficacy can be evaluated. mdpi.com This strategy, often referred to as scaffold hopping or decoration, is a cornerstone of modern drug discovery. mdpi.comresearchgate.net

Scope and Objectives for Advanced Academic Investigation of 2-(Ethyl(methyl)amino)acetohydrazide

Given the rich chemical potential of its constituent parts, this compound presents several avenues for advanced academic investigation. The primary objectives of such research would be to synthesize, characterize, and explore the reactivity and potential applications of this specific molecule.

Key Research Objectives:

Synthesis and Optimization: To develop and optimize a reliable synthetic route for this compound and its precursors.

Spectroscopic and Structural Characterization: To fully characterize the compound using modern spectroscopic techniques (NMR, IR, Mass Spectrometry) and potentially X-ray crystallography to confirm its structure.

Exploration of Reactivity: To investigate the reactivity of the hydrazide moiety, for example, by synthesizing a series of hydrazone derivatives through condensation with various aromatic and aliphatic aldehydes.

Heterocyclic Synthesis: To use the compound as a synthon for preparing novel N-substituted amino-functionalized heterocycles (e.g., pyrazoles, oxadiazoles).

Catalytic Applications: To explore its potential as a ligand in coordination chemistry and catalysis, leveraging the chelating ability of the amino-hydrazide structure.

Preliminary Biological Screening: To conduct in vitro screening of the parent compound and its derivatives for potential biological activities, based on the known pharmacology of related hydrazide compounds.

These investigations would contribute new knowledge to the field of heterocyclic and medicinal chemistry, potentially uncovering novel compounds with interesting chemical properties or biological activities.

Chemical Profile and Synthesis

The chemical identity of this compound is defined by its molecular structure, which dictates its physical and chemical properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1203264-31-6 | chemicalbook.com |

| Molecular Formula | C₅H₁₃N₃O | chemicalbook.com |

| Molecular Weight | 131.18 g/mol | chemicalbook.com |

| IUPAC Name | This compound | - |

| Predicted State | White to off-white solid | Inferred from similar compounds |

| Predicted Solubility | Soluble in water and polar organic solvents | Inferred from similar compounds |

Note: Some properties are predicted based on the characteristics of structurally similar acetohydrazide and amine compounds, as direct experimental data for this specific molecule is limited in public literature.

Synthesis of this compound

The most direct and common method for synthesizing acetohydrazides is through the hydrazinolysis of a corresponding ester. rjptonline.org This process involves two main stages: the synthesis of the ester precursor, followed by its reaction with hydrazine.

Stage 1: Synthesis of the Precursor - Ethyl 2-(ethyl(methyl)amino)acetate

The precursor, ethyl 2-(ethyl(methyl)amino)acetate, can be prepared via the N-alkylation of a simpler amino ester, such as ethyl 2-(methylamino)acetate (sarcosine ethyl ester). nih.gov

Reaction: Ethyl 2-(methylamino)acetate is reacted with an ethylating agent, such as ethyl iodide or ethyl bromide, in the presence of a non-nucleophilic base to neutralize the hydrogen halide formed during the reaction.

Stage 2: Hydrazinolysis of the Ester

The synthesized ethyl 2-(ethyl(methyl)amino)acetate is then converted to the final hydrazide product.

Reaction: The ester is reacted with hydrazine hydrate (B1144303) (N₂H₄·H₂O), typically in a protic solvent like ethanol (B145695), and heated under reflux. rjptonline.orgasianpubs.org The nucleophilic hydrazine attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the ethoxy group (-OEt) and the formation of the acetohydrazide.

Table 2: General Synthetic Protocol

| Step | Reaction | Reagents and Conditions |

| 1 | Esterification/Alkylation | Preparation of ethyl 2-(ethyl(methyl)amino)acetate from appropriate starting materials (e.g., sarcosine (B1681465) ethyl ester and an ethylating agent). |

| 2 | Hydrazinolysis | Ethyl 2-(ethyl(methyl)amino)acetate, Hydrazine Hydrate, Ethanol (solvent), Reflux (heating). |

| 3 | Isolation | Cooling of the reaction mixture, filtration to collect the solid product, followed by recrystallization for purification. |

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-[ethyl(methyl)amino]acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13N3O/c1-3-8(2)4-5(9)7-6/h3-4,6H2,1-2H3,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKLFSLGSDVCFFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)CC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Ethyl Methyl Amino Acetohydrazide

Historical Evolution of Synthetic Approaches to Analogous Aminoacetohydrazides

The journey to synthesize complex hydrazides like 2-(ethyl(methyl)amino)acetohydrazide is built upon foundational discoveries in organic chemistry. The first synthesis of simple hydrazides, namely formic and acetic acid hydrazides, was achieved by Curtius in 1895. A significant milestone in the broader context of hydrazide synthesis was the development of the Raschig process in 1907 for the industrial production of hydrazine (B178648), a key precursor for all hydrazides. google.com This process, involving the reaction of ammonia with sodium hypochlorite, made hydrazine more accessible for further chemical synthesis. google.com

Historically, the most prevalent method for preparing hydrazides has been the acylation of hydrazines. google.com This typically involves the reaction of hydrazine with esters, acyl chlorides, or anhydrides. While reactions with acyl chlorides and anhydrides are rapid, they often lead to the formation of undesired diacylhydrazine by-products due to their high reactivity. The hydrazinolysis of esters, though sometimes requiring longer reaction times, generally provides better control and minimizes the formation of such by-products.

The synthesis of aminoacetohydrazides, a class of compounds to which this compound belongs, has evolved from these early principles. The introduction of amino functionalities added complexity to the synthetic strategies, requiring careful selection of protecting groups and reaction conditions to avoid side reactions. Early approaches often involved multi-step sequences, starting from readily available amino acids or their derivatives.

Modern Synthetic Routes to this compound

Modern synthetic chemistry offers several pathways to this compound, with a focus on efficiency, yield, and sustainability.

Routes via Ester Hydrazinolysis

The reaction of a suitable ester with hydrazine hydrate (B1144303) is a direct and widely used method for the synthesis of acetohydrazides. In the case of this compound, the key precursor is an ester of N-ethyl-N-methylglycine. A common choice is the ethyl ester, ethyl 2-(ethyl(methyl)amino)acetate.

The synthesis of this precursor can be approached in several ways. One method involves the N-alkylation of N-ethylglycine. Another route is the reductive amination of ethyl glycinate with acetaldehyde and formaldehyde (B43269).

Once the ethyl 2-(ethyl(methyl)amino)acetate is obtained, it is reacted with hydrazine hydrate, typically in an alcoholic solvent such as ethanol (B145695). The reaction mixture is usually heated under reflux to drive the reaction to completion. The general reaction is as follows:

Reaction Scheme: Ester Hydrazinolysis

Where R = -CH2N(CH3)(C2H5) and R' = C2H5

This method is advantageous due to the relatively mild reaction conditions and the straightforward purification of the resulting hydrazide, which often precipitates from the reaction mixture upon cooling.

Derivatization from Glycine-Based Precursors

An alternative strategy involves the derivatization of more fundamental glycine-based precursors. This approach offers flexibility in introducing the ethyl and methyl groups onto the nitrogen atom.

A plausible synthetic route starts with a readily available glycine (B1666218) derivative, such as ethyl chloroacetate. Reaction of ethyl chloroacetate with a sequential or tandem addition of ethylamine and methylamine would yield the desired N,N-disubstituted amino ester, ethyl 2-(ethyl(methyl)amino)acetate. However, this approach requires careful control of stoichiometry and reaction conditions to prevent over-alkylation and the formation of quaternary ammonium (B1175870) salts.

Another glycine-based precursor is N-ethylglycine. This can be synthesized by reacting ethylamine with glyoxylic acid followed by hydrogenation. chemicalbook.com The resulting N-ethylglycine can then be methylated, for example, through reductive amination with formaldehyde. Subsequent esterification and hydrazinolysis would lead to the final product.

Table 1: Comparison of Precursor-Based Synthetic Routes

| Precursor | Key Steps | Advantages | Disadvantages |

| Ethyl 2-(ethyl(methyl)amino)acetate | Direct hydrazinolysis | Fewer steps | Precursor may not be readily available |

| Ethyl chloroacetate | Sequential N-alkylation, hydrazinolysis | Readily available starting material | Potential for side reactions (over-alkylation) |

| N-Ethylglycine | Methylation, esterification, hydrazinolysis | Good control over substitution | Multi-step synthesis |

Exploration of Green Chemistry Principles in Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and fine chemicals, including hydrazides. google.comacs.orgresearchgate.netgoogle.com The goal is to develop more environmentally benign processes by reducing waste, using safer solvents, and improving energy efficiency. google.comacs.orgresearchgate.netgoogle.com

For the synthesis of this compound, several green chemistry principles can be incorporated:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. The ester hydrazinolysis route generally has good atom economy.

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives such as water, ethanol, or performing reactions under solvent-free conditions. google.com The hydrazinolysis step is often carried out in ethanol, which is a relatively benign solvent.

Energy Efficiency: Utilizing methods like microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating. orgsyn.org

Catalysis: Employing catalytic reagents in place of stoichiometric ones can reduce waste and improve reaction efficiency. While the core hydrazinolysis reaction is typically not catalytic, the synthesis of precursors can benefit from catalytic methods, such as catalytic hydrogenation in the synthesis of N-ethylglycine. chemicalbook.com

Advanced Purification and Isolation Techniques for Synthetic Intermediates and Products

The purity of this compound and its synthetic intermediates is crucial for their intended applications. Several techniques are employed for their purification and isolation.

Crystallization and Recrystallization: This is a primary method for purifying solid compounds like hydrazides. The crude product is dissolved in a suitable hot solvent and allowed to cool slowly, leading to the formation of crystals of the pure compound while impurities remain in the mother liquor. The choice of solvent is critical and is determined by the solubility profile of the compound.

Chromatography: For mixtures that are difficult to separate by crystallization, chromatographic techniques are employed.

Column Chromatography: This technique is used to separate components of a mixture based on their differential adsorption onto a stationary phase (e.g., silica gel) and elution with a mobile phase.

High-Performance Liquid Chromatography (HPLC): HPLC offers higher resolution and is often used for the final purification of small quantities of a compound or for analytical purity assessment.

Extraction: Liquid-liquid extraction is a common technique used during the work-up of reaction mixtures to separate the desired product from by-products and unreacted starting materials based on their differential solubilities in two immiscible liquid phases.

Table 2: Purification Techniques and Their Applications

| Technique | Principle | Application in Synthesis |

| Crystallization/Recrystallization | Differential solubility | Primary purification of solid hydrazide product and intermediates |

| Column Chromatography | Differential adsorption | Separation of closely related impurities from the product |

| HPLC | High-resolution separation | Final purification and purity analysis |

| Extraction | Differential solubility | Work-up of reaction mixtures to remove impurities |

Industrial Scale-Up Considerations for Efficient Production

Transitioning the synthesis of this compound from the laboratory to an industrial scale presents several challenges and requires careful consideration of various factors to ensure an efficient, safe, and cost-effective process.

Process Safety: Hydrazine and its derivatives can be hazardous. Therefore, robust safety protocols are essential. This includes handling these materials in well-ventilated areas, using appropriate personal protective equipment, and designing the process to minimize the risk of exposure and accidental release. The thermal stability of intermediates and the final product must be thoroughly evaluated to prevent runaway reactions.

Reaction Engineering:

Heat Transfer: The hydrazinolysis reaction is often exothermic. Efficient heat removal is critical on a large scale to maintain control over the reaction temperature and prevent side reactions. The choice of reactor design (e.g., jacketed reactors with efficient stirring) is crucial.

Mass Transfer: Ensuring efficient mixing of reactants is important for achieving consistent reaction rates and yields.

Process Control: Implementing process analytical technology (PAT) can help in monitoring key reaction parameters in real-time, allowing for better control and optimization of the process.

Downstream Processing:

Solvent Recovery: On an industrial scale, the recovery and recycling of solvents are crucial for both economic and environmental reasons.

Regulatory Compliance: The production process must comply with relevant regulatory standards, such as Good Manufacturing Practices (GMP), if the compound is intended for pharmaceutical use. This includes stringent quality control of raw materials, intermediates, and the final product.

Table 3: Key Industrial Scale-Up Considerations

| Factor | Key Considerations |

| Safety | Handling of hazardous materials, thermal stability analysis, emergency procedures. |

| Reactor Design | Heat and mass transfer efficiency, material compatibility. |

| Process Control | Real-time monitoring of reaction parameters, automation. |

| Downstream Processing | Efficient filtration and drying, solvent recovery and recycling. |

| Cost-Effectiveness | Raw material costs, process efficiency, waste minimization. |

| Regulatory | Compliance with GMP and other relevant regulations. |

Chemical Reactivity and Derivatization Strategies for 2 Ethyl Methyl Amino Acetohydrazide

Reactions at the Hydrazide Functional Group

The hydrazide group (-CONHNH2) is a versatile functional group derived from a carboxylic acid. It contains two adjacent nitrogen atoms with lone pairs of electrons, making it a potent nucleophile. The terminal amino group (-NH2) is particularly reactive and is the primary site for many derivatization reactions.

The most characteristic reaction of hydrazides is their condensation with aldehydes and ketones to form hydrazones. researchgate.net This reaction involves the nucleophilic attack of the terminal nitrogen atom of the hydrazide onto the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form a stable C=N double bond, known as an azomethine group. researchgate.netwikipedia.org These reactions are typically carried out by refluxing the hydrazide and the carbonyl compound in a suitable solvent, such as ethanol (B145695) or methanol, often with a few drops of an acid catalyst like acetic acid to facilitate the dehydration step. researchgate.net

The resulting hydrazone derivatives are of significant interest as they often form stable crystalline solids. A variety of aromatic and aliphatic aldehydes and ketones can be used in this reaction, leading to a diverse library of hydrazone derivatives. For instance, studies on analogous acetohydrazides have shown successful condensation with substituted aromatic aldehydes (e.g., 2-chlorobenzaldehyde, 3-phenoxybenzaldehyde) and various ketones (e.g., cyclohexanone, butan-2-one). nih.govnih.gov

Table 1: Examples of Hydrazone Formation from Acetohydrazides and Carbonyl Compounds Data inferred from reactions with analogous hydrazide structures.

| Hydrazide Reactant | Carbonyl Compound | Typical Conditions | Product Type | Reference |

| (7-Hydroxy-2-oxo-2H-chromen-4-yl)acetic acid hydrazide | 2-Chlorobenzaldehyde | Ethanol, Reflux | N'-(2-chlorobenzylidene)acetohydrazide | nih.gov |

| (7-Hydroxy-2-oxo-2H-chromen-4-yl)acetic acid hydrazide | 3-Acetylpyridine | 1,4-Dioxane, Reflux | N'-(1-(pyridin-3-yl)ethylidene)acetohydrazide | nih.gov |

| 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide | Cyclohexanone | Ethanol, Reflux | N′-(Cyclohexylidene)acetohydrazide | nih.gov |

| 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide | Butan-2-one | Ethanol, Reflux | N′-(Butan-2-ylidene)acetohydrazide | nih.gov |

| 6-p-tolyl-4,5-dihydropyridazin-3(2H)-one Hydrazide | Selected Aldehydes | Not Specified | Corresponding Hydrazones | researchgate.net |

The nitrogen atoms of the hydrazide group can be targeted by various electrophiles.

Acylation: The terminal -NH2 group can be readily acylated. For example, reacting a hydrazide with formic acid under reflux conditions can yield the corresponding N'-formyl-hydrazide derivative. nih.gov Similarly, treatment with acetic anhydride (B1165640) would produce the N'-acetyl-hydrazide. This reaction introduces an additional acyl group onto the hydrazide backbone.

Sulfonylation: The nucleophilic nitrogen of the hydrazide can react with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) or other sulfonylating agents. rsc.orgnih.gov This reaction, typically performed in the presence of a base like pyridine (B92270) or triethylamine, leads to the formation of N-sulfonylated hydrazide derivatives.

Alkylation: Direct alkylation of hydrazines or hydrazides with alkyl halides can be challenging and often leads to a mixture of products with poor control over the level of substitution. wikipedia.org To overcome this, specific methodologies have been developed for more selective alkylation. One approach involves the use of a catalytic amount of potassium iodide (KI), which converts less reactive alkyl chlorides or bromides into more reactive alkyl iodides in situ, accelerating the reaction. kirj.ee Another advanced method uses strong bases like n-butyllithium to form a nitrogen dianion intermediate, which then reacts selectively with alkyl halides for controlled mono- or di-alkylation. organic-chemistry.org

Hydrazides are valuable precursors for the synthesis of a wide range of five- and six-membered heterocyclic compounds. wikipedia.orgnih.gov The bifunctional nature of the hydrazide allows it to react with various di-electrophilic reagents to form stable ring systems.

Common cyclization reactions include:

Pyrazole (B372694) Formation: Reaction with 1,3-dicarbonyl compounds, such as pentane-2,4-dione (acetylacetone), in a refluxing solvent like ethanol leads to the formation of pyrazole rings. nih.govnaturalspublishing.com

1,3,4-Oxadiazole Formation: Cyclization can be achieved by reacting the hydrazide with carbon disulfide in the presence of a base. This reaction proceeds via a dithiocarbazate intermediate, which then cyclizes to form a 5-mercapto-1,3,4-oxadiazole ring system. nih.gov

1,2,4-Triazole Formation: Treatment of a hydrazide with an isothiocyanate yields a thiosemicarbazide (B42300) intermediate. This intermediate can then be cyclized under basic conditions to afford a 5-mercapto-4H-1,2,4-triazole derivative. nih.gov

Table 2: Examples of Heterocyclic Systems Synthesized from Acetohydrazides Data inferred from reactions with analogous hydrazide structures.

| Hydrazide Reactant | Reagent | Resulting Heterocycle | Reference |

| (7-Hydroxy-2-oxo-2H-chromen-4-yl)acetic acid hydrazide | Pentane-2,4-dione | 3,5-Dimethyl-1H-pyrazole | nih.gov |

| 2-(3-cyano-4-(3-methylthien-2-yl)...)acetohydrazide | Acetylacetone | Pyrazole derivative | naturalspublishing.com |

| (7-Hydroxy-2-oxo-2H-chromen-4-yl)acetic acid hydrazide | Carbon Disulfide / KOH | 5-Mercapto-1,3,4-oxadiazole | nih.gov |

| (7-Hydroxy-2-oxo-2H-chromen-4-yl)acetic acid hydrazide | Phenyl isothiocyanate, then cyclization | 4-Phenyl-5-mercapto-4H-1,2,4-triazole | nih.gov |

Reactivity of the Tertiary Amine Moiety

The 2-(Ethyl(methyl)amino) portion of the molecule is a tertiary amine. The nitrogen atom possesses a lone pair of electrons, rendering it nucleophilic and basic. This site offers distinct opportunities for derivatization that are orthogonal to the hydrazide group's reactivity.

Tertiary amines readily react with alkylating agents to form quaternary ammonium (B1175870) salts. google.com This reaction, known as quaternization, involves the alkylation of the tertiary nitrogen, which results in the formation of a positively charged tetra-alkylammonium cation.

The reaction is typically carried out by treating the amine with an alkyl halide, such as methyl iodide or benzyl (B1604629) chloride. researchgate.net Solvents like dimethyl sulfoxide (B87167) (DMSO), N-methyl-2-pyrrolidone (NMP), or acetonitrile (B52724) are often used, and the reaction may be heated to increase the rate. mostwiedzy.plmdpi.com The product is an ionic salt, consisting of the quaternary ammonium cation and the halide anion. The steric hindrance around the nitrogen atom and the reactivity of the alkylating agent are key factors influencing the reaction rate and yield. mostwiedzy.plmdpi.com

Table 3: Common Reagents and Conditions for Tertiary Amine Quaternization

| Amine Type | Quaternizing Agent | Typical Solvents | Conditions | Product | Reference |

| Tertiary Aliphatic Amine | Methyl Iodide | DMSO, THF, NMP | Room Temp. or Heated (e.g., 60-70°C) | Quaternary Ammonium Iodide | researchgate.netmdpi.com |

| Tertiary Aliphatic Amine | Benzyl Chloride | DMSO | Mild Conditions | Quaternary Ammonium Chloride | researchgate.net |

| Tertiary Aliphatic Amine | Methyl Tosylate | Acetonitrile | Heated (e.g., 70°C) | Quaternary Ammonium Tosylate | mostwiedzy.plmdpi.com |

| Tertiary Amine | Dimethyl Sulfate | Solvent-free or minimal solvent | Controlled Temperature | Quaternary Ammonium Methylsulfate | google.com |

The tertiary amine group can also play a role in directing other chemical transformations within the molecule. While specific examples for 2-(Ethyl(methyl)amino)acetohydrazide are not detailed in the surveyed literature, the principles of amine-directed reactions are well-established. The nitrogen's lone pair can act as an intramolecular catalyst or a directing group. For example, in related systems, N,N-disubstituted amino groups have been shown to influence the outcome of reactions with electrophiles like isocyanates, where the final product structure is dependent on the substituents of the amine. nih.gov In other contexts, a tertiary amine can act as a binding site for a metal catalyst, directing a reaction to a nearby position through chelation control. Such transformations highlight the potential for the ethyl(methyl)amino group to influence the reactivity of the acetyl-hydrazide portion of the molecule under specific reaction conditions.

Electrophilic and Nucleophilic Reactions at the Acetyl Methylene (B1212753) Carbon

The acetyl methylene carbon of this compound, the carbon atom situated between the tertiary amine and the carbonyl group, possesses a unique reactivity profile. Its position alpha to the carbonyl group makes its attached hydrogen atoms acidic and susceptible to removal by a base, leading to the formation of an enolate or enol intermediate. nsf.govnih.govnih.govacs.org This enolate is a key nucleophilic species that can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. nih.govmasterorganicchemistry.com Conversely, the methylene group can also be rendered electrophilic under certain conditions, allowing for reactions with nucleophiles.

The primary pathway for electrophilic reactions at the acetyl methylene carbon involves the deprotonation of an alpha-hydrogen by a suitable base to form a resonance-stabilized enolate anion. nih.govmasterorganicchemistry.com The presence of the adjacent carbonyl group delocalizes the negative charge, increasing the acidity of the alpha-protons compared to a simple alkane. mdpi.com For amides, which are generally less acidic than ketones or esters, a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is often required to achieve complete enolate formation. youtube.comlibretexts.org

Once formed, the enolate of this compound can react with a range of electrophiles in what are known as alpha-substitution reactions. acs.org

Alkylation: The enolate can act as a nucleophile in an SN2 reaction with alkyl halides. acs.org This reaction introduces an alkyl group at the alpha-carbon, forming a new carbon-carbon bond. The choice of the alkylating agent is typically restricted to primary or methyl halides to avoid competing elimination reactions. youtube.com This strategy is a common method for the Cα-functionalization of glycine (B1666218) derivatives and other amides. nsf.govacs.org

Aldol-Type Reactions: The enolate can add to the carbonyl carbon of aldehydes or ketones in an aldol (B89426) reaction, resulting in the formation of a β-hydroxy amide derivative. mdpi.comyoutube.com This is a powerful method for constructing larger molecules. Studies on β-lactam systems, which can be considered cyclic amino acid derivatives, have demonstrated the utility of their enolates in aldol condensations with a variety of aldehydes and ketones. clockss.org

Halogenation: The enolate can react with electrophilic halogen sources, such as molecular bromine (Br₂) or N-bromosuccinimide (NBS), to introduce a halogen atom at the alpha-position. youtube.com In base-promoted halogenations, polysubstitution can be a competing reaction. nih.gov Enzymatic halogenation has also been observed in natural product biosynthesis, where a halogen is transiently incorporated to activate a molecule for subsequent reactions. nih.govnih.gov

The following table summarizes potential electrophilic reactions at the acetyl methylene carbon of this compound based on analogous systems.

| Reaction Type | Electrophile | General Conditions | Potential Product Structure | Reference |

| Alkylation | R-X (Alkyl Halide) | 1. LDA, THF, -78 °C; 2. R-X | 2-(Ethyl(methyl)amino)-2-alkylacetohydrazide | youtube.comacs.org |

| Aldol Addition | RCHO (Aldehyde) | 1. LDA, THF, -78 °C; 2. RCHO | 2-(Ethyl(methyl)amino)-3-hydroxy-3-R-propanohydrazide | mdpi.comclockss.org |

| Halogenation | X₂ (Halogen) | Base (e.g., NaOH) or Acid (e.g., Acetic Acid) | 2-Halo-2-(ethyl(methyl)amino)acetohydrazide | youtube.com |

This table presents generalized conditions and potential products based on reactions of analogous N-substituted amides and glycine derivatives, as specific data for this compound is not available.

While the primary reactivity of the alpha-carbon is nucleophilic through enolate formation, it can be made to react with nucleophiles through alternative strategies. One such approach involves an "umpolung" or reversal of polarity. This can be achieved by converting the amide into a derivative where the alpha-position is rendered electrophilic. For instance, α-haloamides can be synthesized and subsequently react with a variety of nucleophiles. nih.govnih.gov

Substitution on α-Halo Derivatives: If this compound were first halogenated at the alpha-position, the resulting α-haloacetohydrazide could undergo nucleophilic substitution with various nucleophiles such as alkoxides, thiolates, and amines. nih.gov This two-step process allows for the introduction of a wide range of functional groups at the acetyl methylene carbon.

Michael Addition: While the enolate itself is a nucleophile, it can be generated catalytically in the presence of a Michael acceptor (an α,β-unsaturated carbonyl compound). The conjugate addition of the enolate to the Michael acceptor would result in the formation of a new carbon-carbon bond at the beta-position of the acceptor. nih.gov

Mechanistic Studies of Key Chemical Transformations

Detailed mechanistic studies specifically on the chemical transformations of this compound are not extensively reported in the literature. However, the mechanisms of the fundamental reactions at the alpha-carbon of carbonyl compounds are well-established and can be applied to understand the reactivity of this molecule.

The mechanism of alpha-alkylation begins with the deprotonation of the alpha-hydrogen by a strong base like LDA. This is typically the rate-determining step. youtube.com The resulting enolate anion is a resonance hybrid, with negative charge density on both the alpha-carbon and the carbonyl oxygen. libretexts.org While reaction at the oxygen is possible, C-alkylation is generally the favored pathway, leading to a more thermodynamically stable product. libretexts.org The enolate then acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide in a classic SN2 mechanism, displacing the halide and forming the new C-C bond. youtube.com

In a base-catalyzed aldol reaction, the enolate formed from this compound would nucleophilically attack the electrophilic carbonyl carbon of an aldehyde or ketone. youtube.com This results in a tetrahedral alkoxide intermediate. Subsequent protonation of the alkoxide by a proton source, such as the conjugate acid of the base or upon workup, yields the β-hydroxy amide product. youtube.com

Under acidic conditions, the alpha-halogenation proceeds through an enol intermediate rather than an enolate. youtube.com The mechanism involves the initial protonation of the carbonyl oxygen, which increases the acidity of the alpha-hydrogens. A weak base (like water or the conjugate base of the acid catalyst) then removes an alpha-proton to form the enol. The electron-rich double bond of the enol then attacks the electrophilic halogen (e.g., Br₂), forming a new C-halogen bond and a resonance-stabilized cation. Finally, deprotonation of the carbonyl oxygen by a base regenerates the carbonyl group and the acid catalyst, yielding the α-halo amide product. youtube.comyoutube.com

The following table outlines the key mechanistic steps for these transformations.

| Transformation | Key Intermediate(s) | Mechanism Type | Key Steps | Reference |

| Base-Promoted α-Alkylation | Enolate anion | Nucleophilic Substitution (SN2) | 1. Deprotonation by a strong base (e.g., LDA). 2. Nucleophilic attack of the enolate on an alkyl halide. | youtube.comlibretexts.org |

| Base-Catalyzed Aldol Reaction | Enolate anion, Tetrahedral alkoxide | Nucleophilic Addition | 1. Enolate formation. 2. Nucleophilic attack on a carbonyl. 3. Protonation of the alkoxide. | mdpi.comyoutube.com |

| Acid-Catalyzed α-Halogenation | Enol, Resonance-stabilized cation | Electrophilic Substitution | 1. Carbonyl protonation. 2. Enol formation. 3. Nucleophilic attack of the enol on a halogen. 4. Deprotonation. | youtube.comyoutube.com |

This table provides a generalized mechanistic overview based on established principles of carbonyl chemistry, as specific mechanistic studies for this compound are limited.

Coordination Chemistry of 2 Ethyl Methyl Amino Acetohydrazide and Its Metal Complexes

Ligand Design and Denticity Analysis of 2-(Ethyl(methyl)amino)acetohydrazide

This compound is a hydrazide derivative characterized by the presence of both ethyl and methyl groups on the terminal nitrogen atom of the aminoacetyl moiety. The fundamental structure of a hydrazide incorporates a –C(=O)NHNH2 functional group, which offers multiple potential donor sites for coordination with metal ions. The coordination chemistry of such ligands is largely dictated by the available lone pairs on the oxygen and nitrogen atoms.

In the case of this compound, the key structural features for ligand design and denticity analysis are:

The Carbonyl Oxygen: The oxygen atom of the carbonyl group (C=O) is a primary coordination site.

The Terminal Amino Nitrogen: The nitrogen atom of the terminal -NH2 group is another key donor site.

The Tertiary Amine Nitrogen: The nitrogen atom of the ethyl(methyl)amino group also possesses a lone pair, introducing the possibility of further coordination, although this is less common and often sterically hindered.

Typically, simple hydrazides like this are expected to act as bidentate ligands, coordinating to a metal center through the carbonyl oxygen and the terminal amino nitrogen to form a stable five-membered chelate ring. This mode of coordination is prevalent in the chemistry of related hydrazide ligands. The N,N-disubstitution on the aminoacetyl part of the molecule can introduce steric hindrance that may influence the stability and geometry of the resulting metal complexes.

The ligand can exist in two tautomeric forms, the keto form (–C(=O)NH–) and the enol form (–C(OH)=N–), particularly upon coordination and in different solvent environments. Coordination in the deprotonated enol form is common and results in the formation of a neutral complex with the release of a proton.

Complexation with Transition Metal Ions

The interaction of hydrazide ligands with transition metal ions is a well-established area of research, leading to a wide array of complex structures with interesting magnetic and electronic properties.

The synthesis of mononuclear metal complexes with hydrazide ligands is typically achieved by reacting the ligand with a metal salt in a suitable solvent, such as ethanol (B145695) or methanol. The stoichiometry of the reactants and the reaction conditions (e.g., pH, temperature) can influence the final product.

While specific studies on this compound are scarce, research on the closely related N,N-diethylbenzhydrazide provides valuable insights. A study on the copper(II) complexes of N,N-diethylbenzhydrazide revealed the formation of a mononuclear cationic complex, [Cu(C6H5CONHN(C2H5)2)]Cl2. researchgate.net In this complex, the N,N-diethylbenzhydrazide ligand acts as a bidentate (O, N) donor, forming a five-membered chelate ring with the copper(II) ion. The coordination sphere of the copper is completed by two chloride ions. researchgate.net

Table 1: Coordination Details of a Mononuclear Copper(II) Complex with a Structurally Related Ligand

| Complex | Ligand | Metal Ion | Coordination Mode | Chelate Ring Size |

|---|

Data derived from studies on N,N-diethylbenzhydrazide. researchgate.net

Characterization of such complexes typically involves a combination of analytical and spectroscopic techniques:

Elemental Analysis: To confirm the empirical formula of the complex.

Infrared (IR) Spectroscopy: To identify the coordination sites. A shift in the C=O stretching frequency to a lower wavenumber and changes in the N-H stretching vibrations are indicative of coordination through the carbonyl oxygen and amino nitrogen, respectively.

Electronic Spectroscopy (UV-Vis): To study the d-d electronic transitions of the metal ion, which provides information about the geometry of the coordination sphere.

Magnetic Susceptibility Measurements: To determine the magnetic moment of the complex, which helps in elucidating the electronic structure and oxidation state of the metal ion.

Hydrazone and some hydrazide ligands are well-known for their ability to form polynuclear and supramolecular structures. nih.govmdpi.com This is often facilitated by the bridging capability of the ligand or associated counter-ions. In the case of hydrazide ligands, the deprotonated enolic oxygen atom can act as a bridge between two metal centers.

While there is no direct evidence for the formation of polynuclear complexes with this compound, the general principles of hydrazide coordination suggest that under appropriate conditions, such as the use of specific metal-to-ligand ratios and suitable anions, the formation of dinuclear or polynuclear species could be possible. For instance, aroylhydrazone ligands have been shown to form dinuclear, tetranuclear, and even larger grid-like manganese clusters. mdpi.comacs.org The steric bulk of the ethyl and methyl groups on the tertiary amine of this compound might, however, hinder the formation of extended polymeric structures.

Coordination with Main Group and Lanthanide Metal Ions

The coordination chemistry of hydrazide ligands is not limited to transition metals. Main group and lanthanide metal ions also form stable complexes with these ligands.

The coordination of lanthanide ions with hydrazide ligands is of particular interest due to the potential luminescent properties of the resulting complexes. rsc.orgmdpi.com The hydrazide ligand can act as an "antenna," absorbing energy and transferring it to the lanthanide ion, which then emits light at its characteristic wavelength. mdpi.com Studies on benzhydrazide with lanthanide(III) ions have shown the formation of various coordination complexes, including polymeric assemblies, where the hydrazide ligand coordinates to the metal ion. rsc.org

The coordination with main group metals is less explored but is an emerging area of interest. The interaction would primarily be electrostatic in nature, with the hard oxygen and nitrogen donor atoms of the hydrazide ligand being suitable for coordination with hard main group metal cations.

Spectroscopic and Structural Elucidation of Metal Complexes

The definitive characterization of metal complexes relies heavily on spectroscopic methods and single-crystal X-ray diffraction.

For the N,N-diethylbenzhydrazide copper(II) complex, [Cu(C6H5CONHN(C2H5)2)]Cl2, X-ray diffraction analysis revealed a distorted tetrahedral geometry around the copper atom. researchgate.net The Cu-O and Cu-N bond lengths were found to be 1.954(2) Å and 2.070(3) Å, respectively, with a chelate angle of 81.89(10)°. researchgate.net In the neutral complex, Cu(C6H5CONN(C2H5)2)2, formed after deprotonation of the ligand, the copper atom exhibits a square planar coordination geometry. researchgate.net

Table 2: Selected Crystallographic Data for Copper(II) Complexes with N,N-diethylbenzhydrazide

| Complex | Crystal System | Space Group | Cu-O Bond Length (Å) | Cu-N Bond Length (Å) | Coordination Geometry |

|---|---|---|---|---|---|

| [Cu(C6H5CONHN(C2H5)2)]Cl2 | Monoclinic | P21/n | 1.954(2) | 2.070(3) | Distorted Tetrahedral |

Data derived from studies on N,N-diethylbenzhydrazide. researchgate.net

Based on these findings, it is reasonable to predict that this compound would form similar five-membered chelate rings with metal ions. The specific geometry of the resulting complexes would depend on the metal ion, its oxidation state, and the other coordinating ligands or counter-ions present.

Vibrational and Electronic Spectroscopy of Coordinated Species

Spectroscopic techniques are fundamental in elucidating the structure of metal complexes and understanding the nature of the metal-ligand interactions. For complexes of acetohydrazide derivatives, vibrational and electronic spectroscopy provide critical insights into the coordination mode of the ligand and the resulting geometry of the complex.

Vibrational Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for determining the donor atoms of a ligand that are involved in coordination with a metal ion. The comparison between the IR spectrum of the free ligand and its metal complexes reveals shifts in the vibrational frequencies of key functional groups. In acetohydrazide ligands, coordination typically occurs through the carbonyl oxygen and the terminal amino nitrogen of the hydrazide moiety, forming a stable five-membered chelate ring.

Upon complexation, the amide I band, which is primarily due to the ν(C=O) stretching vibration, typically shifts to a lower wavenumber. This shift indicates a weakening of the C=O double bond due to the coordination of the carbonyl oxygen atom to the metal center. researchgate.net For instance, in complexes of related hydrazide derivatives, this band shifts from around 1655 cm⁻¹ in the free ligand to approximately 1622 cm⁻¹ in the complex. researchgate.net

Simultaneously, the vibrational bands associated with the hydrazide N-H groups also experience shifts. The frequency shift of bands related to the -NH group can indicate its participation in the coordination. uchile.cl Furthermore, the spectra of the complexes often show new, non-ligand bands in the far-infrared region (typically below 600 cm⁻¹). These bands are assigned to the stretching vibrations of the newly formed metal-oxygen (ν(M-O)) and metal-nitrogen (ν(M-N)) bonds, providing direct evidence of coordination. uchile.clresearchgate.net For example, bands appearing around 430 cm⁻¹ and 291 cm⁻¹ in cobalt complexes of similar macrocycles have been assigned to metal-sensitive ring deformations and ν(Co-N) modes, respectively. uchile.cl

Interactive Data Table: Key IR Spectral Shifts in Acetohydrazide-type Complexes

| Functional Group | Typical Wavenumber (Free Ligand, cm⁻¹) | Typical Wavenumber (Complex, cm⁻¹) | Interpretation |

| Amide I (ν(C=O)) | ~1660-1680 | ~1620-1650 (Negative Shift) | Coordination via carbonyl oxygen. |

| ν(N-H) | ~3200-3400 | Shifted or Broadened | Involvement of hydrazide nitrogen in coordination or hydrogen bonding. |

| ν(M-O) | - | ~450-550 | Formation of a metal-oxygen bond. |

| ν(M-N) | - | ~290-450 | Formation of a metal-nitrogen bond. |

Electronic Spectroscopy

Electronic (UV-Visible) spectroscopy provides valuable information about the geometry of the metal center in coordination complexes. The absorption of light in the visible and ultraviolet regions corresponds to electronic transitions between d-orbitals of the metal ion (d-d transitions) or between the metal and the ligand (charge-transfer transitions). libretexts.orguomustansiriyah.edu.iq The number, position, and intensity of these bands are characteristic of the d-electron configuration of the metal and the coordination environment. fiveable.mehhrc.ac.in

For example, Ni(II) complexes (d⁸ configuration) in a pseudo-octahedral environment typically exhibit two main d-d transition bands. researchgate.netnih.gov These are assigned to the spin-allowed transitions from the ³A₂g(F) ground state to the excited states ³T₁g(F) and ³T₁g(P). fiveable.meresearchgate.net In the case of the hexaamminenickel(II) ion, these peaks are observed around 590 nm and 360 nm. docbrown.info

Cobalt(II) complexes (d⁷ configuration) in an octahedral field often show three spin-allowed transitions, though sometimes only two are observed in the visible range. For a Co(III) complex (d⁶ configuration) like hexamminecobalt(III) chloride, characteristic bands are observed at approximately 475 nm and 341 nm, which are assigned to the ¹A₁g → ¹T₂g and ¹A₁g → ¹T₁g transitions, respectively. semanticscholar.orgresearchgate.net

In addition to the weaker d-d bands, more intense bands may appear, which are attributed to ligand-to-metal charge transfer (LMCT) transitions. libretexts.orgresearchgate.net These transitions are common when ligands have non-bonding electron pairs that can be excited to empty or partially filled d-orbitals on the metal. libretexts.org

Interactive Data Table: Electronic Spectral Data for Representative Transition Metal Complexes

| Metal Ion | Typical Geometry | Observed Bands (λmax, nm) | Assignment |

| Ni(II) | Octahedral | ~590-630, ~360-540 | ³A₂g(F) → ³T₁g(F), ³A₂g(F) → ³T₁g(P) |

| Co(III) | Octahedral | ~475, ~341 | ¹A₁g → ¹T₂g, ¹A₁g → ¹T₁g |

| Cu(II) | Distorted Octahedral / Square Planar | Broad band ~600-700 | ²Eg → ²T₂g |

Theoretical Insights into Metal-Ligand Bonding and Electronic Structure of Complexes

Computational chemistry, particularly Density Functional Theory (DFT), offers profound insights into the structural and electronic properties of metal complexes that can be difficult to probe experimentally. mdpi.com These theoretical studies can predict geometries, analyze the nature of the metal-ligand bond, and explain the reactivity and spectroscopic properties of the complexes. riken.jpnih.gov

For hydrazide-type ligands, DFT calculations can confirm the most stable coordination mode, which is typically bidentate chelation through the carbonyl oxygen and the amino nitrogen. nih.gov Geometry optimization calculations provide precise data on bond lengths and angles within the coordinated species. nih.gov The calculated bond lengths for M-O and M-N can be compared with experimental data from X-ray crystallography where available, serving to validate the computational model.

The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly informative. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of the chemical reactivity and kinetic stability of the molecule. researchgate.net A large gap suggests high stability and low reactivity. In metal complexes, the HOMO is often localized on the ligand, while the LUMO is centered on the metal, which is consistent with the ligand acting as an electron donor (Lewis base) and the metal as an electron acceptor (Lewis acid). This distribution supports the possibility of Ligand-to-Metal Charge Transfer (LMCT) transitions observed in electronic spectra. researchgate.net

Furthermore, computational methods can elucidate reaction mechanisms and the role of noncovalent interactions, such as hydrogen bonding or C-H···π interactions, in stabilizing the crystal structure of these complexes. riken.jpnih.gov The analysis of the projected density of states (PDOS) and electron density difference maps (Δρ) can provide a detailed picture of the covalent character of the metal-ligand bonds. nih.gov

Interactive Data Table: Representative Theoretical Parameters for Metal Complexes

| Parameter | Method | Significance | Typical Findings for Hydrazide-type Complexes |

| Optimized Geometry | DFT (e.g., B3LYP) | Predicts stable 3D structure, bond lengths, and angles. | Confirms bidentate N,O-chelation with the formation of a five-membered ring. |

| HOMO-LUMO Gap (ΔE) | DFT | Indicates chemical stability and reactivity. | The gap energy helps to understand charge transfer interactions within the molecule. |

| Mulliken/NBO Charges | DFT | Describes the electron distribution on each atom. | Confirms electron donation from ligand (O, N) to the metal center. |

| Vibrational Frequencies | DFT | Predicts IR and Raman spectra for comparison with experimental data. | Calculated frequencies help in the definitive assignment of experimental spectral bands. |

Advanced Applications of 2 Ethyl Methyl Amino Acetohydrazide and Its Derivatives in Chemical Sciences

Utilization as a Building Block in Complex Organic Synthesis

The bifunctional nature of 2-(Ethyl(methyl)amino)acetohydrazide, containing two distinct nucleophilic nitrogen centers, makes it a highly valuable precursor in the assembly of diverse and complex organic molecules.

Precursor for Nitrogen-Containing Heterocycles (e.g., Oxadiazoles, Triazoles)

The hydrazide group (-CONHNH₂) is a key synthon for constructing a wide array of nitrogen-containing heterocyclic rings, which are prevalent in pharmacologically active compounds. wikipedia.org this compound serves as an excellent starting material for such syntheses.

Oxadiazoles: The synthesis of 1,3,4-oxadiazoles from hydrazide precursors is a well-established synthetic route. A common method involves the cyclization of the acetohydrazide derivative with a one-carbon electrophile. For instance, reacting the hydrazide with carbon disulfide in a basic medium, followed by acidification, leads to the formation of an oxadiazole-thione ring system. nih.govnih.gov This intermediate can be further functionalized. Alternative reagents like p-toluenesulfonyl chloride (p-TsCl) can also mediate the cyclization process to yield 2-amino-1,3,4-oxadiazoles. acs.org The reaction proceeds via the conversion of the hydrazide to a reactive intermediate that undergoes intramolecular cyclization. acs.orgacs.org

Triazoles: Similarly, 1,2,4-triazoles can be synthesized from hydrazide precursors. researchgate.net The Einhorn-Brunner reaction, for example, describes the reaction of hydrazines with imides to yield triazoles. wikipedia.org A general approach involves the condensation of the hydrazide with compounds containing a carbon-nitrogen or carbon-sulfur double bond, such as isothiocyanates or S-methylisothiourea, to form a thiosemicarbazide (B42300) intermediate, which then cyclizes to the triazole ring. nih.govresearchgate.net The specific reaction conditions and reagents determine the final substitution pattern on the heterocyclic core. nih.gov

The following table summarizes common reagents used to convert hydrazides into these important heterocycles.

| Target Heterocycle | Typical Reagent(s) | Reaction Principle | Citations |

| 1,3,4-Oxadiazole | Carbon Disulfide (CS₂), KOH | Cyclocondensation with a one-carbon electrophile | nih.govnih.gov |

| p-Toluenesulfonyl chloride (p-TsCl) | Reagent-based cyclization | acs.org | |

| Aroyl Halides, then dehydration | Formation of diacylhydrazine followed by cyclodehydration | ||

| 1,2,4-Triazole | Isothiocyanates | Formation and cyclization of a thiosemicarbazide intermediate | researchgate.net |

| S-Methylisothiourea Sulfate | Reaction with hydrazide to form a carboxyimidamid, then cyclization | researchgate.net | |

| Imides (Einhorn-Brunner) | Condensation reaction | wikipedia.org |

Synthesis of Multifunctional Organic Architectures

The distinct reactivity of the two nitrogen-containing groups in this compound allows for its use as a scaffold to build more elaborate, multifunctional molecules. The hydrazide moiety can be transformed into a heterocycle as described above, while the ethyl(methyl)amino group remains available for other chemical modifications. researchgate.net

For example, a synthetic strategy could first involve the conversion of the hydrazide group into a stable oxadiazole or triazole ring. researchgate.net Subsequently, the tertiary amine could be used in reactions such as quaternization to introduce a positive charge, or potentially in Mannich-type reactions. Alternatively, the hydrazide can be condensed with various aldehydes or ketones to form hydrazide-hydrazone derivatives. naturalspublishing.com These hydrazones introduce additional points of functionality and are themselves important scaffolds in medicinal chemistry. naturalspublishing.com This step-wise approach allows for the controlled construction of complex molecular frameworks with precisely positioned functional groups, which is critical for applications in drug design and molecular recognition.

Role in Materials Science and Polymer Chemistry

The same reactivity that makes this compound valuable in organic synthesis also enables its use in the creation of advanced polymers and materials.

Monomer or Cross-Linking Agent in Polymer Synthesis

While this compound lacks a vinyl group for typical free-radical polymerization, its bifunctional nature makes it suitable for other polymerization techniques.

Monomer in Step-Growth Polymerization: As a molecule with two nucleophilic centers (the two nitrogens of the hydrazide group), it can act as an AB-type monomer in polycondensation reactions. When reacted with difunctional electrophiles such as diacyl chlorides or diisocyanates, it can form polyamides or polyureas, respectively. This process builds the compound directly into the polymer backbone. researchgate.net

Cross-Linking Agent: A significant application for hydrazide-containing molecules is in the cross-linking of polymers, particularly in waterborne latex systems. researchgate.net This "keto-hydrazide" chemistry involves the reaction between a hydrazide functional group and a carbonyl (keto or aldehyde) group present on a polymer chain. gantrade.com If this compound is introduced into a polymer formulation containing, for example, a copolymer of acetoacetoxyethyl methacrylate (B99206) (AAEM) or diacetone acrylamide (B121943) (DAAM), its hydrazide group can react with the keto groups after film formation. researchgate.netgantrade.com This reaction forms stable hydrazone linkages between polymer chains, creating a cross-linked network that enhances the material's mechanical properties, chemical resistance, and durability. gantrade.com The degree of cross-linking can be controlled by the ratio of the hydrazide cross-linker to the keto-functional monomer in the polymer. researchgate.net

Component in the Design of Functional Supramolecular Materials (e.g., MOFs, COFs)

The precise structure of this compound makes it an intriguing candidate for the design of crystalline porous materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs).

Metal-Organic Frameworks (MOFs): MOFs are constructed from metal ions or clusters linked by organic ligands. core.ac.uk The nitrogen and oxygen atoms of the hydrazide moiety in this compound can act as coordination sites, binding to metal ions to form a stable, extended network. nih.govresearchgate.net By using this compound as an organic linker, it is possible to design MOFs where the ethyl(methyl)amino group projects into the pores of the framework. This functionalization can tune the pore environment, influencing the material's selectivity for gas separation or its catalytic activity. researchgate.net

Covalent Organic Frameworks (COFs): COFs are porous polymers with crystalline structures formed through reversible covalent bond formation. researchgate.net The reaction between a hydrazide and an aldehyde to form a hydrazone linkage is a key reaction used in COF synthesis. researchgate.net this compound can serve as a triangular or linear node in COF synthesis. When reacted with a complementary multivalent aldehyde monomer (e.g., a trialdehyde), it can undergo condensation to form a highly ordered, porous hydrazone-linked COF. The resulting framework would have its pores decorated with ethyl(methyl)amino groups, creating a specific chemical environment for applications in catalysis or selective adsorption.

Catalytic Applications of this compound-Derived Metal Complexes

The ability of this compound to act as a ligand for metal ions is not only useful for forming MOFs but also for creating discrete metal complexes with catalytic activity. The oxygen and nitrogen atoms of the hydrazide can chelate to a metal center, forming a stable complex. researchgate.net

These derived metal complexes can function as catalysts for a variety of organic transformations. researchgate.net The ligand structure, including the steric and electronic influence of the ethyl(methyl)amino group, plays a crucial role in modulating the catalytic properties of the metal center. This can enhance selectivity and efficiency in reactions such as:

Transfer Hydrogenation: Ruthenium and Iridium complexes are known to catalyze transfer hydrogenation reactions, which are important for the reduction of ketones, aldehydes, and imines. nih.gov

Oxidation Reactions: Metal complexes can catalyze the oxidation of alcohols or the epoxidation of alkenes. researchgate.net

Carbon-Carbon Bond Formation: Transition metal-catalyzed cross-coupling reactions are fundamental in organic synthesis.

The table below indicates potential catalytic applications based on the metal ion complexed with a hydrazide-type ligand.

| Metal Ion | Potential Catalytic Reaction | General Principle | Citations |

| Ruthenium (Ru) | Transfer Hydrogenation, Oxidation | Formation of metal-hydride species or high-valent metal-oxo species. | nih.gov |

| Iridium (Ir) | C-H Activation, Hydrogenation | Can cycle through various oxidation states to facilitate bond breaking/formation. | nih.gov |

| Copper (Cu) | Aziridination, Click Chemistry | Acts as a Lewis acid and facilitates nitrene or azide (B81097) chemistry. | researchgate.net |

| Cobalt (Co) | Hydrogen Production, Reduction | Can mediate electron transfer processes for redox catalysis. | researchgate.net |

| Palladium (Pd) | Cross-Coupling Reactions | Facilitates oxidative addition and reductive elimination cycles. | wikipedia.org |

By carefully selecting the metal precursor and reaction conditions, a range of catalytically active complexes can be synthesized from this compound, opening avenues for new and efficient chemical transformations.

Homogeneous Catalysis

In the realm of homogeneous catalysis, derivatives of hydrazides, such as N-tosylhydrazones, have gained prominence as versatile coupling partners in transition-metal-catalyzed cross-coupling reactions. researchgate.net These reactions are instrumental in forming polysubstituted olefins and offer an efficient alternative to the use of unstable diazo compounds. researchgate.net The synthesis of various heterocyclic compounds, which are significant in medicinal chemistry, has been achieved through transition-metal-catalyzed reactions involving hydrazone derivatives. researchgate.net

Furthermore, organozinc hydrazides serve as single-source molecular precursors in chemical science. rsc.org These compounds are typically synthesized in a "one-pot" protocol and exhibit significant structural diversity, forming heterocycles and polycyclic frameworks. rsc.org The catalytic activity of such complexes is an area of active research. While direct studies on this compound are not prevalent, its potential to form hydrazone and subsequently engage in similar transition-metal-catalyzed transformations is plausible. For instance, the Wolff-Kishner reduction utilizes hydrazine (B178648) to convert a ketone's carbonyl group into a methylene (B1212753) bridge through a hydrazone intermediate. wikipedia.org

Heterogeneous Catalysis

The field of heterogeneous catalysis has seen the application of hydrazone derivatives in various synthetic transformations. A notable example is the aerobic dehydrogenation of hydrazones to diazo compounds using a heterogeneous Fe-N-C catalyst, which features iron ions dispersed within a graphitic nitrogen-doped carbon support. nih.gov This method is effective for producing aryl diazoesters, ketones, and amides at room temperature with oxygen as the oxidant. nih.gov

Another instance involves the use of magnesium oxide (MgO) nanoparticles as a green and efficient heterogeneous catalyst for the synthesis of hydrazone derivatives. researchgate.net This approach offers advantages such as clean reaction conditions and the absence of solvents. researchgate.net The synthesis of bis-hydrazine derivatives has also been accomplished using nickel-based heterogeneous catalysts, highlighting the versatility of hydrazides in forming C=N-N=C functional groups, which have applications in materials science and as fluorescent probes. mdpi.comsciforum.net Given its structure, this compound could be derivatized into hydrazones that could potentially be utilized in these heterogeneous catalytic systems.

Applications in Advanced Analytical Methods (Excluding basic compound identification)

The hydrazide functional group is a key reactive handle for the derivatization of various analytes, enhancing their detection and quantification in advanced analytical methodologies.

Derivatization Reagent for Detection and Quantification of Other Chemical Species

Hydrazides are extensively used as derivatization reagents for carbonyl-containing compounds, such as aldehydes and ketones, to improve their analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov The reaction between a hydrazide and a carbonyl group forms a stable hydrazone, which can enhance chromatographic retention and ionization efficiency. nih.govresearchgate.net

Several hydrazine-based reagents are well-established for this purpose. For example, 2,4-dinitrophenylhydrazine (B122626) (DNPH) is a widely used reagent for the derivatization of carbonyls, forming 2,4-dinitrophenylhydrazones that can be readily analyzed by HPLC-UV. researchgate.netresearchgate.net Other reagents like 2-hydrazinopyridine (B147025) (HP) and 2-hydrazinoquinoline (B107646) (HQ) have been developed for the LC-MS analysis of short-chain carboxylic acids, aldehydes, and ketones. nih.gov The derivatization with HQ, for instance, increases the hydrophobicity of the analytes, leading to better retention in reversed-phase chromatography. nih.gov

The compound this compound, possessing a terminal hydrazine group, is structurally suited to act as a derivatization reagent in a similar manner to these established compounds. The presence of the ethyl(methyl)amino group could further influence the chromatographic behavior and mass spectrometric fragmentation of the resulting derivatives, potentially offering unique advantages in specific applications.

Table 1: Comparison of Hydrazine-Based Derivatization Reagents

| Reagent | Target Analyte | Analytical Technique | Advantage of Derivatization |

|---|---|---|---|

| 2,4-Dinitrophenylhydrazine (DNPH) | Aldehydes, Ketones | HPLC-UV | Forms stable hydrazones with strong UV absorbance. researchgate.netresearchgate.net |

| 2-Hydrazinopyridine (HP) | Carbonyls, Carboxylic Acids | LC-MS | Improves ionization and chromatographic properties. nih.gov |

| 2-Hydrazinoquinoline (HQ) | Carbonyls, Carboxylic Acids | LC-MS | Increases hydrophobicity for better RPLC retention. nih.gov |

| This compound | Carbonyls (Potential) | LC-MS | Potential for tailored chromatographic and MS behavior. |

Probes in Spectroscopic or Chromatographic Research Methodologies

Beyond simple derivatization for quantification, hydrazide derivatives have been engineered as sophisticated probes for spectroscopic and chromatographic research. A significant area of application is in the development of fluorescent probes. nih.gov Rhodamine-based hydrazides, for example, have been designed as "turn-on" fluorescent sensors for various analytes, including metal ions and reactive species like formaldehyde (B43269). nih.govresearchgate.netrsc.org In these probes, the hydrazide moiety often acts as a recognition site, and its reaction with the target analyte triggers a change in the fluorescence properties of the rhodamine scaffold. researchgate.net

Similarly, BODIPY-substituted hydrazines have been developed as fluorescent probes for the rapid and sensitive detection of formaldehyde in aqueous solutions and living cells. acs.org The reaction of the hydrazine with formaldehyde forms a fluorescent hydrazone, leading to a significant "turn-on" response. acs.org

The structure of this compound provides a scaffold that could be functionalized with a fluorophore to create a novel analytical probe. The combination of the hydrazide reacting group and the tertiary amine could influence the probe's selectivity and photophysical properties.

In chromatography, hydrazide-functionalized materials are used for the specific enrichment of certain classes of biomolecules. For instance, hydrazide-functionalized resins are employed for the enrichment of N-linked glycoproteins from complex biological samples. oup.com The glycoproteins are oxidized to generate aldehyde groups, which then covalently react with the hydrazide on the resin, allowing for their separation and subsequent analysis by mass spectrometry. oup.comnih.gov

Table 2: Applications of Hydrazide Derivatives as Analytical Probes

| Probe Type | Analyte | Principle of Detection | Reference |

|---|---|---|---|

| Rhodamine-based Hydrazide | Formaldehyde, Metal Ions | Analyte-induced spirocycle opening leading to fluorescence. | nih.govrsc.org |

| BODIPY-substituted Hydrazine | Formaldehyde | Formation of a fluorescent hydrazone upon reaction. | acs.org |

| Hydrazide-functionalized Resin | Glycoproteins | Covalent capture of oxidized glycoproteins for enrichment. | oup.com |

| Fluorophore-labeled this compound (Hypothetical) | Carbonyl-containing species | Potential for fluorescence-based detection and quantification. | |

Computational and Theoretical Investigations of 2 Ethyl Methyl Amino Acetohydrazide

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-(Ethyl(methyl)amino)acetohydrazide, these calculations would typically involve solving the Schrödinger equation for the molecule's electrons to determine its electronic structure. This would provide information on molecular orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity and electronic transitions.

Furthermore, these calculations would yield key energetic data, including the total energy of the molecule, which is a measure of its stability. By comparing the energies of different isomers or conformers, the most stable forms of the molecule can be identified. There are currently no published studies providing this data for this compound.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the ethyl and methyl groups attached to the nitrogen atom, as well as the rotatable bonds within the acetohydrazide backbone, suggests that this compound can adopt multiple conformations. A thorough conformational analysis would be required to identify the low-energy conformers and to understand the energy barriers between them. This is often achieved by systematically rotating the flexible dihedral angles and calculating the corresponding energy of each conformation.

Molecular dynamics (MD) simulations could provide further insights into the dynamic behavior of the molecule over time. By simulating the motion of the atoms, MD can reveal how the molecule explores its conformational space, its vibrational modes, and its interactions with a solvent environment. Such simulations are computationally intensive and require specific force fields tailored to the molecule of interest. At present, no such conformational analysis or molecular dynamics simulation data has been published for this compound.

Prediction of Reactivity and Mechanistic Pathways

The reactivity of this compound can be predicted using computational methods. The calculated electronic structure, particularly the distribution of electron density and the energies of frontier molecular orbitals, can indicate the most likely sites for electrophilic or nucleophilic attack. Reactivity descriptors derived from DFT, such as Fukui functions, can provide a more quantitative prediction of local reactivity.

Computational chemistry is also instrumental in elucidating reaction mechanisms. For instance, the pathways of reactions involving the hydrazide group, such as acylation or condensation reactions, could be mapped out by locating the transition state structures and calculating the activation energies. This would provide a detailed, step-by-step understanding of how the molecule participates in chemical transformations. No specific studies on the predicted reactivity or mechanistic pathways of this compound are currently available.

Density Functional Theory (DFT) Studies of Coordination Behavior and Complex Stability

The hydrazide moiety of this compound contains potential donor atoms (nitrogen and oxygen) that can coordinate with metal ions to form coordination complexes. Density Functional Theory (DFT) is a powerful method for studying these interactions.

Future Directions and Emerging Research Opportunities

Development of Sustainable Synthetic Methodologies

The principles of green chemistry are increasingly influencing the synthesis of chemical compounds, aiming to reduce waste, improve energy efficiency, and eliminate hazardous substances. mdpi.com Traditional methods for synthesizing hydrazides often involve multiple steps and the use of volatile or toxic solvents and reagents. google.com Future research concerning 2-(ethyl(methyl)amino)acetohydrazide will likely focus on developing more sustainable and efficient synthetic routes.

Promising green approaches for hydrazide synthesis that could be adapted for this compound include:

Microwave-Assisted Synthesis: A solvent-free, one-pot method for preparing hydrazides directly from carboxylic acids and hydrazine (B178648) hydrate (B1144303) under microwave irradiation has been developed. researchgate.net This technique significantly reduces reaction times from hours to seconds and improves reaction mass efficiency. researchgate.net

Organocatalysis: L-proline, a naturally occurring amino acid, has been effectively used as a biodegradable and non-toxic organocatalyst for synthesizing hydrazide derivatives. mdpi.com Techniques such as solvent-free mechanical grinding can achieve high yields with short reaction times and low costs. mdpi.com

Solid Acid and Ionic Liquid Catalysis: The use of reusable Hβ type solid acid sieve peg-raking catalysts can improve reaction yields and simplify catalyst recovery. google.com Similarly, mildly basic ionic liquids like N,N,N,N-tetramethylguanidinium acetate (B1210297) [TMG][Ac] have proven to be effective and recyclable catalysts for one-pot, multi-component reactions to produce complex hydrazide-containing heterocycles. rsc.org

Aqueous and Transition-Metal-Free Conditions: Recent advancements have shown that activated amides can react with hydrazine in an aqueous environment at room temperature without a transition-metal catalyst to produce acyl hydrazides in good yields. organic-chemistry.org

Table 1: Comparison of Sustainable Synthesis Methods for Hydrazides| Methodology | Key Features | Advantages | Reference |

|---|---|---|---|

| Microwave-Assisted Synthesis | Solvent-free, direct reaction of acid and hydrazine hydrate. | Drastically reduced reaction time (seconds vs. hours), high energy efficiency. | researchgate.net |

| L-proline Organocatalysis | Uses a natural amino acid as a catalyst, often with grinding. | Biodegradable, non-toxic catalyst, mild reaction conditions, high selectivity. | mdpi.com |

| Ionic Liquid Catalysis | Employs ionic liquids (e.g., [TMG][Ac]) as a recyclable medium/catalyst. | High efficiency, catalyst recyclability, suitable for multi-component reactions. | rsc.org |

| Aqueous Synthesis | Reaction of activated amides with hydrazine in water. | Eliminates organic solvents, transition-metal-free, operates at room temperature. | organic-chemistry.org |

| Solid Acid Catalysis | Uses a heterogeneous catalyst like an Hβ type solid acid sieve. | Easy catalyst separation and recycling, high yield. | google.com |

Exploration of Novel Reactivity and Unconventional Transformations

The hydrazide moiety is a reactive functional group capable of undergoing a wide range of chemical transformations. While standard reactions like condensation with aldehydes and ketones to form hydrazones are well-established, future research can delve into less conventional reactivity to generate novel molecular architectures from the this compound core. mdpi.com

Potential areas for exploration include:

Oxidative Cyclization: Hydrazones derived from this compound could undergo oxidative cyclization reactions to form heterocyclic systems like mdpi.comaip.orgtriazolo[1,5-a]pyridinium salts, which have applications as fluorophores. acs.org

Reductive Transformations: The reduction of the hydrazide group itself can be a pathway to access substituted hydrazines. princeton.edu The use of reagents like diborane (B8814927) can selectively reduce the carbonyl of the hydrazide group, offering a route to novel amine derivatives. acs.org

Rearrangement Reactions: Hydrazides can participate in rearrangement reactions under specific conditions. For instance, visible light can mediate the synthesis of acyl hydrazides from acylsilanes via a aip.org-Brook rearrangement, a transformation that could be explored for novel synthetic routes. organic-chemistry.org

Alkylation and Acylation: While N-acylation is common, selective alkylation at different nitrogen atoms within the this compound structure using strategies like the "borrowing hydrogen" methodology with alcohols could yield diverse derivatives. organic-chemistry.org Investigating reactions with reagents like acetic acid can also lead to N-acetylation or other rearrangements. rsc.org

Isomerization Control: The C=N bond in hydrazones derived from hydrazides can undergo E/Z isomerization. acs.org Exploring light-induced or chemically-induced switching in derivatives of this compound could be a pathway to photoresponsive molecules. acs.org

Integration with High-Throughput Experimentation and Automated Synthesis

The discovery of new functional molecules often requires the synthesis and screening of large libraries of compounds. Integrating the synthesis of this compound derivatives with high-throughput and automated technologies could dramatically accelerate this process. chemrxiv.org

Future directions in this area include: